Factor B-IN-1

Description

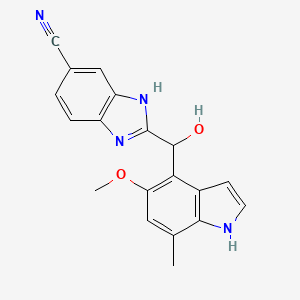

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[hydroxy-(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-10-7-15(25-2)16(12-5-6-21-17(10)12)18(24)19-22-13-4-3-11(9-20)8-14(13)23-19/h3-8,18,21,24H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUVRHDNBNIFFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC=C2)C(C3=NC4=C(N3)C=C(C=C4)C#N)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Factor B-IN-1 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Factor B Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases.[1] The alternative pathway (AP) of the complement system acts as an amplification loop for complement activation and is a key driver in the pathology of numerous complement-mediated diseases.[2][3] Factor B is a serine protease that is essential for the catalytic activity of the AP C3 and C5 convertases, making it an attractive therapeutic target.[3] This technical guide provides a detailed overview of the mechanism of action of small-molecule Factor B inhibitors, with a focus on the well-characterized compound LNP023 (iptacopan).

Core Mechanism of Action

Factor B inhibitors exert their effect by directly binding to Factor B, a key zymogen in the alternative complement pathway. This binding prevents the subsequent formation of the C3 convertase (C3bBb), which is a critical step in the amplification of the complement cascade. By inhibiting the formation of this convertase, Factor B inhibitors effectively block the downstream events of the alternative pathway, including the generation of anaphylatoxins (C3a and C5a) and the formation of the membrane attack complex (MAC).[2]

Signaling Pathway of the Alternative Complement Pathway and Inhibition by Factor B-IN-1

The following diagram illustrates the alternative complement pathway and the point of intervention for a Factor B inhibitor.

Quantitative Data

The following tables summarize the available quantitative data for the Factor B inhibitor LNP023 (iptacopan).

Table 1: In Vitro Potency of LNP023

| Parameter | Value (µM) | Species | Assay | Reference |

| IC50 vs Factor B | 0.01 ± 0.006 | Human | Purified Protein Assay | [4] |

| IC50 vs AP-induced MAC formation | 0.13 ± 0.06 | Human | 50% Human Serum Assay | [4] |

Table 2: Clinical Dosing of LNP023 (Iptacopan)

| Indication | Dose | Frequency | Study Identifier | Reference |

| Paroxysmal Nocturnal Hemoglobinuria (PNH) | 25 mg, 50 mg, 100 mg, 200 mg | Twice daily | NCT03896152 | [1][5] |

| IgA Nephropathy (IgAN) | 200 mg | Twice daily | CLNP023X2203 | [6] |

| C3 Glomerulopathy (C3G) | 200 mg | Twice daily | NCT04820530 | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are descriptions of common experimental protocols used to assess the efficacy of Factor B inhibitors.

In Vitro Assays

1. Factor B Inhibition Assay (Purified Protein)

-

Objective: To determine the direct inhibitory activity of a compound on purified Factor B.

-

Methodology:

-

Recombinant human Factor B is incubated with varying concentrations of the inhibitor.

-

The reaction is initiated by the addition of C3b and Factor D.

-

The formation of the C3 convertase (C3bBb) is measured, often by detecting the cleavage of a fluorogenic substrate by the Bb portion of the convertase.

-

The concentration of inhibitor that produces 50% inhibition (IC50) is calculated.

-

2. Alternative Pathway (AP) Hemolytic Assay

-

Objective: To assess the functional inhibition of the alternative complement pathway in a cellular context.

-

Methodology:

-

Rabbit erythrocytes, which are potent activators of the human alternative complement pathway, are used as target cells.

-

The erythrocytes are incubated with human serum (as a source of complement proteins) in the presence of varying concentrations of the Factor B inhibitor.

-

Activation of the AP leads to the formation of the MAC and subsequent lysis of the erythrocytes, which is quantified by measuring the release of hemoglobin spectrophotometrically.

-

The IC50 value is determined as the concentration of inhibitor that prevents 50% of hemolysis.

-

In Vivo Studies

1. Murine Model of Lupus Nephritis

-

Objective: To evaluate the therapeutic efficacy of a Factor B inhibitor in a mouse model of autoimmune kidney disease.

-

Animal Model: MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease with severe nephritis.

-

Methodology:

-

MRL/lpr mice are treated with the Factor B inhibitor (e.g., LNP023) or a vehicle control, typically via oral gavage, starting at an age when disease signs become apparent.

-

Treatment is continued for a specified duration (e.g., several weeks).

-

Endpoints for efficacy assessment include:

-

Renal function: Measured by serum creatinine and blood urea nitrogen (BUN) levels.

-

Proteinuria: Quantified by measuring the protein content in 24-hour urine collections.

-

Serological markers: Serum levels of anti-dsDNA and ANA are measured by ELISA.

-

Histopathology: Kidney tissues are collected, sectioned, and stained (e.g., with H&E and PAS) to assess glomerular and interstitial inflammation, cellular proliferation, and crescent formation.

-

Immunofluorescence: Kidney sections are stained for the deposition of immunoglobulins (IgG, IgM) and complement components (C3, C4).[4]

-

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study of a Factor B inhibitor.

Conclusion

Factor B inhibitors represent a promising therapeutic strategy for a wide range of complement-mediated diseases. By specifically targeting the amplification loop of the alternative complement pathway, these inhibitors can potently suppress excessive complement activation while potentially preserving the classical pathway's role in immune defense against infections. The robust preclinical and clinical data for inhibitors like LNP023 (iptacopan) underscore the therapeutic potential of this class of drugs. Further research and clinical development in this area are warranted to bring these innovative therapies to patients in need.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. What is the mechanism of Iptacopan? [synapse.patsnap.com]

- 3. iptacopan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Complement factor B inhibitor LNP023 improves lupus nephritis in MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. novartis.com [novartis.com]

- 6. novctrd.com [novctrd.com]

- 7. novartis.com [novartis.com]

A Technical Guide to the Role and Inhibition of Factor B in the Complement Alternative Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract: The complement system is a critical component of innate immunity, and its alternative pathway (AP) provides a rapid and potent defense mechanism against invading pathogens. Central to the AP is Factor B, a serine protease that, upon activation, forms the catalytic core of the C3 and C5 convertases. Dysregulation of the alternative pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making Factor B a compelling therapeutic target. This technical guide provides an in-depth overview of the role of Factor B in the alternative complement pathway, with a focus on its inhibition as a therapeutic strategy. We present quantitative data for a representative Factor B inhibitor, detail relevant experimental protocols for studying Factor B inhibition, and provide a visual representation of the signaling cascade. While this guide centers on the general principles of Factor B inhibition, it is important to note that the specific designation "Factor B-IN-1" does not correspond to a widely recognized inhibitor in the scientific literature. Therefore, this document will use publicly available information on well-characterized Factor B inhibitors as a reference.

The Role of Factor B in the Alternative Complement Pathway

The alternative pathway of the complement system is a self-amplifying cascade that provides a rapid first line of defense against pathogens.[1] Unlike the classical and lectin pathways, the alternative pathway can be spontaneously activated on pathogen surfaces.[1]

The activation of the alternative pathway is initiated by the spontaneous hydrolysis of complement component C3 to C3(H₂O). This conformational change allows for the binding of Factor B, a 93 kDa glycoprotein found in the plasma.[2][3] The C3(H₂O)B complex is then cleaved by Factor D, a serine protease, into two fragments: Ba (33 kDa) and Bb (60 kDa).[2][3] The Bb fragment remains associated with C3(H₂O) to form the fluid-phase C3 convertase, C3(H₂O)Bb.[2][3]

This initial C3 convertase cleaves more C3 molecules into C3a, a potent anaphylatoxin, and C3b.[2][3] The newly generated C3b can covalently attach to nearby surfaces, such as microbial membranes. Surface-bound C3b then binds to Factor B, which is subsequently cleaved by Factor D to form the surface-bound C3 convertase, C3bBb.[2][3] This enzyme is the central amplification point of the alternative pathway, as it can cleave numerous C3 molecules, leading to a rapid deposition of C3b on the target surface.[4]

The C3bBb convertase can further associate with another molecule of C3b to form the C5 convertase, (C3b)₂Bb.[4] This complex then cleaves C5 into C5a, another powerful anaphylatoxin and chemoattractant, and C5b. C5b initiates the formation of the membrane attack complex (MAC), which creates pores in the target cell membrane, leading to cell lysis.[4]

Given its central role in the amplification loop of the alternative pathway, inhibition of Factor B is an attractive therapeutic strategy for a variety of complement-mediated diseases.[4][5] By blocking Factor B, one can prevent the formation of both the C3 and C5 convertases, thereby inhibiting the downstream inflammatory and lytic functions of the complement cascade.[4][5]

Quantitative Data for a Representative Factor B Inhibitor

A number of small molecule inhibitors of Factor B are currently in clinical development. One such example is Iptacopan (LNP023), an orally bioavailable small molecule that has shown efficacy in treating various complement-mediated diseases.[2][6] The following table summarizes key quantitative data for a representative Factor B inhibitor, based on publicly available information.

| Parameter | Value | Method | Reference |

| IC₅₀ (human Factor B) | 10 nM | Biochemical Assay | [2] |

| IC₅₀ (human whole blood AP activity) | 80 nM | Hemolysis Assay | [2] |

| Binding Affinity (Kᵢ) | 0.1 nM | Not Specified | [7] |

| Oral Bioavailability | >70% | In vivo (animal models) | [2] |

Note: The values presented here are for a representative Factor B inhibitor and may not be directly applicable to other inhibitors. IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.[8]

Experimental Protocols

The characterization of Factor B inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Assay for Factor B Activity

This assay directly measures the enzymatic activity of the C3 convertase (C3bBb) and its inhibition.

Principle: The C3 convertase is assembled in vitro using purified complement proteins. The activity of the convertase is measured by its ability to cleave a chromogenic or fluorogenic substrate. The inhibitory effect of a compound is determined by measuring the reduction in substrate cleavage.

Materials:

-

Purified human Factor B

-

Purified human C3b

-

Purified human Factor D

-

Chromogenic or fluorogenic peptide substrate for C3 convertase

-

Assay buffer (e.g., Tris-buffered saline with MgCl₂)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a solution of the test inhibitor at various concentrations in the assay buffer.

-

In a 96-well plate, add the test inhibitor solution, purified C3b, and purified Factor B. Incubate for 15 minutes at room temperature to allow for binding.

-

Initiate the reaction by adding purified Factor D to each well. This will lead to the formation of the C3bBb complex.

-

Immediately add the chromogenic or fluorogenic substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the activity of the C3 convertase.

-

Calculate the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[9][10]

Alternative Pathway Hemolytic Assay (APH50)

This cell-based assay measures the activity of the entire alternative pathway, culminating in red blood cell lysis.

Principle: Rabbit red blood cells (rRBCs) are particularly susceptible to lysis by the human alternative complement pathway. When human serum is incubated with rRBCs, the alternative pathway is activated, leading to the formation of the MAC and subsequent cell lysis. The amount of hemoglobin released is a measure of AP activity.

Materials:

-

Fresh or properly stored human serum

-

Rabbit red blood cells (rRBCs)

-

Gelatin veronal buffer with magnesium and EGTA (GVB-Mg-EGTA)

-

Test inhibitor

-

96-well V-bottom microplate

-

Spectrophotometer

Protocol:

-

Wash rRBCs with GVB-Mg-EGTA buffer and resuspend to a final concentration of 2 x 10⁸ cells/mL.

-

Prepare serial dilutions of the test inhibitor in GVB-Mg-EGTA.

-

In a 96-well plate, add the diluted test inhibitor and human serum. Incubate for 15 minutes at room temperature.

-

Add the rRBC suspension to each well.

-

Incubate the plate at 37°C for 30-60 minutes to allow for complement activation and cell lysis.

-

Centrifuge the plate to pellet the intact rRBCs.

-

Transfer the supernatant containing the released hemoglobin to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 412 nm.

-

Controls should include a 100% lysis control (rRBCs in water) and a 0% lysis control (rRBCs in GVB-Mg-EGTA without serum).

-

Calculate the percent hemolysis for each inhibitor concentration and determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of an inhibitor to its target protein.[11]

Principle: Factor B is immobilized on a sensor chip. The test inhibitor is flowed over the chip surface, and the change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time. This allows for the determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₑ).

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Purified human Factor B

-

Test inhibitor

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

Protocol:

-

Activate the sensor chip surface using EDC/NHS.

-

Immobilize purified Factor B onto the sensor surface via amine coupling.

-

Prepare a series of concentrations of the test inhibitor in running buffer.

-

Inject the inhibitor solutions over the immobilized Factor B surface at a constant flow rate and monitor the binding response (association phase).

-

Switch back to running buffer to monitor the dissociation of the inhibitor from Factor B (dissociation phase).

-

Regenerate the sensor surface between different inhibitor concentrations if necessary.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₔ) and calculate the Kₑ (Kₑ = kₔ/kₐ).[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the alternative complement pathway and a typical workflow for inhibitor screening.

Figure 1. The alternative complement pathway and the site of action for a Factor B inhibitor.

Figure 2. A generalized workflow for the discovery and characterization of Factor B inhibitors.

References

- 1. What are CFB inhibitors and how do they work? [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]

- 5. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complement Factor B Functional Test - Creative Biolabs [creative-biolabs.com]

- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Target: A Technical Guide to the Structure-Activity Relationship of Factor B Inhibitors

Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain information on a specific molecule designated "Factor B-IN-1". Therefore, this document provides a comprehensive, albeit illustrative, technical guide to the structure-activity relationship (SAR) of a hypothetical small molecule Factor B inhibitor, herein referred to as Hypothetical Factor B Inhibitor 1 (HFB-1) . The principles, experimental designs, and data presented are representative of a typical drug discovery effort targeting Factor B.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of complement inhibitors.

Introduction to Factor B as a Therapeutic Target

The complement system is a critical component of innate immunity, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases.[1][2] The alternative pathway (AP) of the complement system acts as an amplification loop for complement activation, making its components attractive therapeutic targets.[1][2] Factor B, a serine protease unique to the AP, is essential for the formation of the C3 and C5 convertases, which are central to the propagation of the complement cascade.[2][3] Inhibition of Factor B represents a promising strategy to modulate AP activity and the associated inflammatory responses.[2]

Structure-Activity Relationship of Hypothetical Factor B Inhibitor 1 (HFB-1)

The following table summarizes the SAR for a series of analogs based on a hypothetical core scaffold of HFB-1. The data illustrates how modifications to different parts of the molecule (R1, R2, and R3) impact its inhibitory potency against Factor B in both biochemical and cellular assays.

| Compound ID | R1 Group | R2 Group | R3 Group | Factor B IC50 (nM) | Hemolysis Assay EC50 (nM) |

| HFB-1 | -H | -CH3 | -Phenyl | 50 | 250 |

| HFB-1-A1 | -F | -CH3 | -Phenyl | 45 | 230 |

| HFB-1-A2 | -Cl | -CH3 | -Phenyl | 30 | 150 |

| HFB-1-A3 | -Br | -CH3 | -Phenyl | 60 | 300 |

| HFB-1-B1 | -H | -H | -Phenyl | 120 | 500 |

| HFB-1-B2 | -H | -Ethyl | -Phenyl | 75 | 350 |

| HFB-1-C1 | -H | -CH3 | -4-Fluorophenyl | 25 | 120 |

| HFB-1-C2 | -H | -CH3 | -4-Chlorophenyl | 20 | 100 |

| HFB-1-C3 | -H | -CH3 | -4-Methoxyphenyl | 80 | 400 |

Interpretation of SAR Data:

-

R1 Position: Halogen substitution at the R1 position shows that a chloro group (HFB-1-A2) provides a modest improvement in potency compared to the unsubstituted analog (HFB-1). Fluoro substitution (HFB-1-A1) has a minimal effect, while a bromo group (HFB-1-A3) is detrimental to activity. This suggests that both steric and electronic factors are at play at this position.

-

R2 Position: Modification of the R2 methyl group reveals its importance for activity. Removal of the methyl group (HFB-1-B1) leads to a significant loss of potency. Increasing the alkyl chain length to an ethyl group (HFB-1-B2) is also not well-tolerated, indicating that a methyl group is optimal for this position.

-

R3 Position: The R3 phenyl ring appears to be a key interaction point. Introducing electron-withdrawing groups at the para-position of the phenyl ring, such as fluoro (HFB-1-C1) and chloro (HFB-1-C2), leads to a significant increase in both biochemical and cellular potency. Conversely, an electron-donating methoxy group (HFB-1-C3) reduces activity. This suggests that an electron-deficient aromatic ring is preferred for optimal interaction with the target.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR table are provided below.

Biochemical Assay: Factor B Inhibition (IC50 Determination)

This assay quantifies the ability of a test compound to inhibit the proteolytic activity of Factor B.

Materials:

-

Recombinant human Factor B

-

Recombinant human Factor D

-

Recombinant human C3b

-

A chromogenic or fluorogenic substrate for the C3 convertase (C3bBb)

-

Assay Buffer: Tris-buffered saline (TBS) with MgCl2 and bovine serum albumin (BSA)

-

Test compounds dissolved in DMSO

Procedure:

-

A solution containing Factor B and C3b is pre-incubated to allow for the formation of the C3bB complex.

-

The test compound (at various concentrations) is added to the C3bB complex and incubated for a defined period.

-

Factor D is added to the mixture to cleave Factor B into Ba and Bb, forming the active C3 convertase (C3bBb).

-

The chromogenic or fluorogenic substrate is added, and the rate of substrate cleavage is measured over time using a plate reader.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay: Rabbit Erythrocyte Hemolysis Assay (EC50 Determination)

This assay assesses the ability of a test compound to inhibit the alternative pathway-mediated lysis of red blood cells.

Materials:

-

Rabbit erythrocytes

-

Normal human serum (as a source of complement proteins)

-

GVB-Mg-EGTA buffer (gelatin veronal buffer with magnesium and EGTA to chelate calcium and block the classical pathway)

-

Test compounds dissolved in DMSO

Procedure:

-

Rabbit erythrocytes are washed and resuspended in GVB-Mg-EGTA buffer.

-

The test compound (at various concentrations) is added to the erythrocyte suspension.

-

Normal human serum is added to initiate complement activation via the alternative pathway.

-

The mixture is incubated at 37°C for a set time (e.g., 30 minutes).

-

The reaction is stopped by adding cold buffer, and the cells are pelleted by centrifugation.

-

The amount of hemoglobin released into the supernatant, indicative of cell lysis, is quantified by measuring the absorbance at 412 nm.

-

The EC50 value, the concentration of inhibitor required to reduce hemolysis by 50%, is calculated from the dose-response curve.

Visualizations

Structure-Activity Relationship Logic

Experimental Workflow for Factor B Inhibitor Characterization

Alternative Complement Pathway and Inhibition

References

In-Depth Technical Guide: The Binding of Iptacopan (Factor B-IN-1 Representative) to Complement Factor B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor iptacopan and its target, complement Factor B. Iptacopan serves as a representative molecule for "Factor B-IN-1," a potent and selective inhibitor of Factor B. This document details the mechanism of action, quantitative binding data, experimental protocols for key assays, and a structural description of the binding site.

Introduction to Factor B and the Alternative Complement Pathway

The complement system is a critical component of the innate immune system. The alternative pathway (AP) of the complement system provides a rapid and powerful defense mechanism against pathogens. Factor B is a key serine protease in the AP. In the presence of C3b, Factor B is cleaved by Factor D into the Ba and Bb fragments. The Bb fragment complexes with C3b to form the C3 convertase (C3bBb), the central enzyme of the AP, which amplifies the complement response. Dysregulation of the AP is implicated in a variety of inflammatory and autoimmune diseases, making Factor B an attractive therapeutic target.

Mechanism of Action of Iptacopan

Iptacopan is a first-in-class, orally bioavailable small molecule that acts as a direct, reversible, and high-affinity inhibitor of Factor B.[1] By binding to Factor B, iptacopan prevents the formation of the C3 convertase, thereby inhibiting the amplification loop of the alternative pathway.[2]

Quantitative Binding Data

The binding affinity of iptacopan for Factor B has been determined using various biochemical and biophysical methods. The key quantitative data are summarized in the table below.

| Parameter | Value | Method | Reference |

| IC50 | 10 nM | Competition Binding Assay | [1] |

| KD | 7.9 nM | Surface Plasmon Resonance (SPR) | [1] |

Signaling Pathway and Experimental Workflow Visualizations

Alternative Complement Pathway and Iptacopan Inhibition

Caption: Alternative complement pathway activation and the inhibitory mechanism of iptacopan.

Experimental Workflow for Determining IC50 via Competition Binding Assay

Caption: Workflow for determining the IC50 of iptacopan using a competition binding assay.

Detailed Experimental Protocols

Competition Binding Assay for IC50 Determination

This protocol is based on the methods generally used for determining the inhibitory concentration of a compound against its target protein.

Objective: To determine the concentration of iptacopan required to inhibit 50% of the binding of a fluorescently labeled probe to Factor B.

Materials:

-

Purified human Factor B

-

A fluorescently labeled small molecule inhibitor probe (e.g., Cy5-labeled) that binds to the active site of Factor B.

-

Iptacopan

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a stock solution of iptacopan in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the iptacopan stock solution in the assay buffer to create a range of concentrations.

-

In a 384-well plate, add a fixed concentration of Factor B and the fluorescently labeled probe to each well.

-

Add the different concentrations of iptacopan to the wells. Include control wells with no inhibitor (maximum binding) and wells with a high concentration of a known inhibitor or no Factor B (minimum binding).

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the fluorescence polarization values against the logarithm of the iptacopan concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for KD Determination

This protocol outlines the general procedure for measuring the binding kinetics and affinity of iptacopan to Factor B using SPR.

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants for the interaction between iptacopan and Factor B.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified human Factor B

-

Iptacopan

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize Factor B onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of iptacopan in the running buffer.

-

Inject the different concentrations of iptacopan over the Factor B-immobilized surface and a reference surface (without Factor B) at a constant flow rate.

-

Monitor the binding and dissociation phases in real-time by measuring the change in resonance units (RU).

-

After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound iptacopan.

-

Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.

-

Globally fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.

Hemolysis Assay for Functional Inhibition

This assay measures the ability of iptacopan to inhibit the alternative pathway-mediated lysis of red blood cells.

Objective: To assess the functional inhibitory activity of iptacopan on the alternative complement pathway.

Materials:

-

Rabbit red blood cells (rRBCs)

-

Normal human serum (as a source of complement proteins)

-

GVB-Mg-EGTA buffer (gelatin veronal buffer with MgCl2 and EGTA)

-

Iptacopan

-

96-well plates

-

Spectrophotometer

Procedure:

-

Wash rRBCs with GVB-Mg-EGTA buffer and resuspend to a final concentration of 2 x 108 cells/mL.

-

Prepare serial dilutions of iptacopan in GVB-Mg-EGTA buffer.

-

In a 96-well plate, mix the diluted iptacopan with normal human serum.

-

Add the rRBC suspension to each well.

-

Include control wells for 0% hemolysis (rRBCs in buffer only) and 100% hemolysis (rRBCs in water).

-

Incubate the plate at 37°C for 30 minutes.

-

Centrifuge the plate to pellet the intact rRBCs.

-

Transfer the supernatant to a new plate and measure the absorbance at 415 nm to quantify the amount of hemoglobin released.

-

Calculate the percentage of hemolysis for each iptacopan concentration relative to the controls.

-

Plot the percentage of hemolysis against the iptacopan concentration to determine the inhibitory activity.

Iptacopan Binding Site on Factor B

The crystal structure of the Factor B protease domain in complex with iptacopan (PDB ID: 6RAV) reveals the precise binding site and the molecular interactions that mediate its inhibitory activity.

Iptacopan binds to the serine protease (Bb) domain of Factor B. The binding site is located at the interface of the von Willebrand factor A (vWA) domain and the serine protease domain. Key interactions include:

-

S1 Pocket: The indole moiety of iptacopan occupies the S1 specificity pocket of the protease domain, a common feature for serine protease inhibitors.

-

Hydrogen Bonds: The inhibitor forms key hydrogen bonds with the backbone atoms of residues in the binding pocket, including Thr190 and Gly216.

-

Hydrophobic Interactions: The piperidine core and other hydrophobic parts of the iptacopan molecule engage in van der Waals interactions with nonpolar residues lining the binding cleft.

This binding mode stabilizes Factor B in an inactive conformation, preventing the conformational changes required for its proteolytic activity and the subsequent formation of the C3 convertase.

Conclusion

Iptacopan is a potent and selective inhibitor of Factor B that effectively blocks the alternative complement pathway. Its well-characterized binding affinity, mechanism of action, and defined binding site on Factor B make it a promising therapeutic agent for the treatment of complement-mediated diseases. The experimental protocols detailed in this guide provide a framework for the evaluation of this and other Factor B inhibitors in a research and drug development setting.

References

Factor B-IN-1: A Technical Guide to Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the selectivity and specificity of Factor B-IN-1, a potent and selective small molecule inhibitor of complement Factor B. Factor B is a critical component of the alternative pathway (AP) of the complement system, a key element of innate immunity.[1][2][3][4] Dysregulation of the alternative pathway is implicated in a range of complement-mediated diseases, making Factor B an attractive therapeutic target.[1][3] this compound is designed to specifically block the activity of Factor B, thereby inhibiting the amplification loop of the complement cascade.[3]

Biochemical Selectivity Profile

The selectivity of this compound was assessed against a panel of serine proteases to determine its specificity for Factor B. The half-maximal inhibitory concentration (IC50) values were determined using enzyme inhibition assays.

| Target Enzyme | IC50 (nM) | Fold Selectivity vs. Factor B |

| Factor B | 5.2 | 1 |

| Factor D | >10,000 | >1923 |

| C1s | >10,000 | >1923 |

| MASP-2 | >10,000 | >1923 |

| Thrombin | 8,500 | 1635 |

| Trypsin | >10,000 | >1923 |

| Chymotrypsin | >10,000 | >1923 |

Table 1: Biochemical selectivity of this compound against various serine proteases. Data are representative of at least three independent experiments.

Kinome Selectivity

To further characterize the specificity of this compound, it was profiled against a broad panel of human kinases. This is crucial to identify potential off-target effects that could lead to unforeseen biological consequences.

| Kinase Family | Number of Kinases Tested | Kinases with >50% Inhibition at 1 µM |

| TK | 90 | 0 |

| TKL | 43 | 0 |

| STE | 47 | 0 |

| CK1 | 12 | 0 |

| AGC | 64 | 0 |

| CAMK | 74 | 0 |

| CMGC | 61 | 0 |

| Other | 81 | 0 |

| Total | 472 | 0 |

Table 2: Kinome-wide selectivity profile of this compound. The compound was tested at a concentration of 1 µM against a panel of 472 human kinases.

Cellular Activity and Specificity

The functional activity of this compound was evaluated in cell-based assays that measure the activity of the alternative complement pathway.

| Assay Type | Endpoint | IC50 (nM) |

| Rabbit Erythrocyte Hemolysis Assay (Alternative Pathway) | Inhibition of cell lysis | 15.8 |

| Antibody-Sensitized Sheep Erythrocyte Hemolysis Assay (Classical Pathway) | Inhibition of cell lysis | >20,000 |

Table 3: Cellular activity of this compound in hemolytic assays. These assays confirm the specific inhibition of the alternative pathway in a more complex biological matrix.

Signaling Pathways and Experimental Workflows

The Alternative Complement Pathway and Point of Inhibition

The following diagram illustrates the central role of Factor B in the alternative complement pathway and the mechanism of action of this compound. Factor B, in the presence of C3b, is cleaved by Factor D to form the C3 convertase (C3bBb).[1][3] This convertase then cleaves more C3, leading to an amplification loop.[3][5] this compound directly inhibits the proteolytic activity of the Bb fragment within the C3 convertase.

Caption: The Alternative Complement Pathway and the inhibitory action of this compound.

Experimental Workflow: Biochemical IC50 Determination

The following workflow outlines the key steps in determining the IC50 value of this compound against Factor B.

Caption: Workflow for the biochemical determination of this compound IC50.

Experimental Workflow: Rabbit Erythrocyte Hemolysis Assay

This workflow describes the procedure for assessing the inhibitory effect of this compound on the alternative pathway-mediated lysis of rabbit erythrocytes.

Caption: Workflow for the alternative pathway hemolytic assay.

Experimental Protocols

Factor B Biochemical Inhibition Assay

Objective: To determine the IC50 of this compound against human Factor B.

Materials:

-

Purified human Factor B, C3b, and Factor D.

-

Fluorogenic C3 peptide substrate.

-

Assay Buffer: Tris-buffered saline (TBS), pH 7.4, with MgCl2.

-

This compound stock solution in DMSO.

-

384-well black, flat-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.

-

2 µL of the diluted compound is added to the wells of a 384-well plate.

-

20 µL of a pre-mixed solution of Factor B, C3b, and Factor D in assay buffer is added to each well to initiate the formation of the C3 convertase.

-

The plate is incubated for 15 minutes at 37°C.

-

20 µL of the fluorogenic C3 substrate is added to all wells to start the reaction.

-

The plate is immediately placed in a fluorescence plate reader and kinetic readings are taken every minute for 30 minutes.

-

Initial reaction velocities are calculated from the linear portion of the fluorescence curve.

-

IC50 values are determined by fitting the dose-response curve using a four-parameter logistic equation.

Rabbit Erythrocyte Hemolysis Assay (Alternative Pathway)

Objective: To measure the functional inhibition of the alternative complement pathway by this compound in human serum.

Materials:

-

Rabbit erythrocytes (rRBCs).

-

Normal human serum (NHS) as a source of complement proteins.

-

GVB-Mg-EGTA buffer (Gelatin Veronal Buffer with MgCl2 and EGTA).

-

This compound stock solution in DMSO.

-

96-well V-bottom plates.

-

Spectrophotometer.

Procedure:

-

Rabbit erythrocytes are washed three times with GVB-Mg-EGTA buffer and resuspended to a final concentration of 2x10^8 cells/mL.

-

This compound is serially diluted and mixed with normal human serum (final serum concentration is typically 10%).

-

50 µL of the rRBC suspension is added to 50 µL of the serum-inhibitor mixture in a 96-well plate.

-

Control wells include rRBCs with buffer only (0% lysis) and rRBCs with water (100% lysis).

-

The plate is incubated at 37°C for 30 minutes with gentle shaking to allow for complement activation and cell lysis.

-

The plate is centrifuged to pellet any intact erythrocytes.

-

100 µL of the supernatant from each well is transferred to a new flat-bottom plate.

-

The absorbance of the supernatant is measured at 412 nm to quantify hemoglobin release.

-

The percentage of hemolysis is calculated relative to the 0% and 100% lysis controls.

-

IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent and highly selective inhibitor of complement Factor B. Its specificity is highlighted by the lack of activity against other related serine proteases and a clean profile in a broad kinome screen. The potent inhibition of the alternative complement pathway in a cellular context, without affecting the classical pathway, underscores its specific mechanism of action. These characteristics make this compound a promising candidate for further development as a therapeutic agent for the treatment of complement-mediated diseases.

References

- 1. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling the enzymatic properties and inhibition of human complement factor B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complement Factor B - Creative Biolabs [creative-biolabs.com]

- 5. Complement System Part I – Molecular Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical Landscape of Factor B-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Factor B-IN-1, a potent inhibitor of complement Factor B. The information is curated for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and complement-mediated diseases.

Core Chemical and Physical Properties

This compound is a small molecule inhibitor with the chemical formula C₁₉H₁₆N₄O₂.[1] Its molecular weight is 332.36 g/mol .[1][2] The compound is typically supplied as a solid, ranging in color from white to light brown.[2]

| Property | Value | Reference |

| CAS Number | 1481631-75-7 | [1][2][][4] |

| Molecular Formula | C₁₉H₁₆N₄O₂ | [1][2] |

| Molecular Weight | 332.36 g/mol | [2] |

| Appearance | White to light brown solid | [2] |

| Purity | ≥95% | [] |

| SMILES | N#CC1=CC=C2N=C(C(O)C3=C(OC)C=C(C)C4=C3C=CN4)NC2=C1 | [2] |

Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL (150.44 mM), often requiring ultrasonication for complete dissolution.[2] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact its solubility.[2] For in vivo studies, formulations have been developed using co-solvents. For example, a clear solution of at least 1.25 mg/mL (3.76 mM) can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or in 10% DMSO and 90% corn oil.[2]

Storage: For long-term storage, this compound powder should be kept in a cool, dry place. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.[2]

Synthesis and Purification

This compound is a synthetic compound, with its synthesis detailed in patent WO2013164802A1, specifically in Example 24.[2][5] While the full, step-by-step protocol from the patent is not publicly available through general web searches, the patent document itself would contain the definitive methodology for its preparation and purification. Researchers interested in synthesizing this compound should refer directly to this patent for detailed experimental procedures.

Biological Activity and Mechanism of Action

This compound is an inhibitor of Factor B, a key serine protease in the alternative pathway of the complement system.[1][2][5] The complement system is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. By inhibiting Factor B, this compound effectively blocks the amplification loop of the complement cascade.

Signaling Pathway of the Alternative Complement Pathway

The following diagram illustrates the central role of Factor B in the alternative complement pathway and the point of inhibition by this compound.

Caption: Inhibition of Factor B by this compound blocks the formation of the C3 convertase, halting the amplification loop of the alternative complement pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological characterization of this compound are proprietary and contained within patent WO2013164802A1. Researchers requiring these specific methodologies are advised to consult this primary source document.

The general approach to characterizing a Factor B inhibitor would likely involve the following experimental workflows:

In Vitro Factor B Inhibition Assay Workflow

This diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against Factor B.

Caption: A generalized workflow for determining the in vitro inhibitory potency of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the alternative complement pathway in health and disease. Its specific inhibition of Factor B makes it a promising lead compound for the development of therapeutics targeting complement-mediated disorders. This guide provides a foundational understanding of its chemical and physical properties, with the key source for detailed experimental protocols being patent WO2013164802A1. Further research and publication are anticipated to more fully elucidate the therapeutic potential of this and similar molecules.

References

Factor B-IN-1 for immunology research

An In-depth Technical Guide to Factor B Inhibitor LNP023 (Iptacopan) for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases when dysregulated. The alternative pathway (AP) serves as a critical amplification loop for all complement activation cascades. Factor B, a serine protease unique to the AP, is essential for the formation of the C3 and C5 convertases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the first-in-class, oral, small-molecule Factor B inhibitor, LNP023 (Iptacopan). We delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the pertinent biological pathways and experimental workflows.

Introduction to Factor B and the Alternative Complement Pathway

The alternative complement pathway is a self-amplifying cascade that, upon activation, leads to opsonization, inflammation, and cell lysis. A key step in this pathway is the cleavage of Factor B by Factor D, which occurs after Factor B binds to C3b. This cleavage generates the Ba and Bb fragments. The Bb fragment, a serine protease, associates with C3b to form the AP C3 convertase (C3bBb), which then cleaves more C3 into C3a and C3b, thus amplifying the complement response. The C3bBb complex can further associate with another C3b molecule to form the C5 convertase ((C3b)₂Bb), which cleaves C5 to initiate the formation of the membrane attack complex (MAC)[1][2][3]. Given its central role, inhibition of Factor B presents an attractive strategy to modulate excessive AP activation in various complement-mediated diseases[4][5].

LNP023 (Iptacopan): A Potent and Selective Factor B Inhibitor

LNP023, also known as Iptacopan, is a first-in-class, orally bioavailable small molecule that acts as a potent and selective inhibitor of Factor B.[5][6][7]

Mechanism of Action

Iptacopan binds directly and reversibly to human Factor B, preventing its interaction with C3b and subsequent cleavage by Factor D.[4][5] This blockade of Factor B activity effectively halts the formation of the AP C3 convertase (C3bBb), thereby inhibiting the amplification loop of the complement cascade.[4] Consequently, both downstream effector functions, such as C3b-mediated extravascular hemolysis and terminal complement-mediated intravascular hemolysis, are controlled.[6][7] A key advantage of targeting Factor B is the specific inhibition of the alternative pathway, while leaving the classical and lectin pathways, crucial for host defense against infections, largely intact.[7]

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative parameters for LNP023 (Iptacopan).

Table 1: In Vitro Activity of Iptacopan

| Parameter | Value | Description |

| IC₅₀ (Factor B) | 10 nM[5][8] | Half-maximal inhibitory concentration against Factor B. |

| K_d (Factor B) | 7.9 nM[5][6][8][9] | Dissociation constant, indicating high-affinity binding to Factor B. |

| IC₅₀ (AP-induced MAC formation) | 130 nM[5][9] | Half-maximal inhibitory concentration for the formation of the Membrane Attack Complex in 50% human serum. |

| Selectivity | >30 µM[5][6][8] | IC₅₀ against a panel of 41 other human proteases, demonstrating high selectivity. |

Table 2: Pharmacokinetic Properties of Iptacopan in Humans

| Parameter | Value | Condition |

| T_max_ (Median) | ~2 hours[3][10] | Time to reach maximum plasma concentration after oral administration. |

| Half-life (t₁/₂) | 18 - 25 hours[3][10] | Elimination half-life at steady-state. |

| Volume of Distribution (V_z_/F) | ~288 L[11] | Apparent volume of distribution at steady state after a 200 mg twice-daily dose. |

| Clearance (CL/F) | 7.96 L/h[11] | Apparent clearance at steady state after a 200 mg twice-daily dose. |

| Protein Binding | 75% - 93%[7][11] | Concentration-dependent binding to plasma proteins, including Factor B. |

Table 3: Pharmacodynamic and Clinical Efficacy of Iptacopan (200 mg twice daily in PNH patients)

| Parameter | Result | Clinical Significance |

| Alternative Pathway Activity Reduction | 54.1% reduction in in vitro assay[11] | Demonstrates effective inhibition of the target pathway. |

| Plasma Bb Reduction | 56.1% reduction from baseline[11] | Indicates reduced in vivo Factor B cleavage. |

| LDH Reduction | ≥60% reduction achieved in all evaluable patients by week 12[12] | Significant reduction in a key marker of intravascular hemolysis. |

| Hemoglobin Improvement | Clinically meaningful improvement in most patients[12] | Addresses anemia associated with PNH. |

| Transfusion-Free Rate | All but one patient remained transfusion-free up to week 12[12] | Reduction in the need for blood transfusions. |

Signaling and Experimental Workflow Diagrams

Alternative Complement Pathway and Point of Inhibition

Caption: The alternative complement pathway and the inhibitory action of Iptacopan on Factor B.

Experimental Workflow for an In Vitro Hemolytic Assay

Caption: A typical experimental workflow for assessing the inhibitory activity of Iptacopan using a hemolytic assay.

Detailed Experimental Protocols

The following are representative protocols for key assays used to characterize a Factor B inhibitor like Iptacopan.

Protocol: Alternative Pathway Hemolytic Assay (AH50)

This assay measures the ability of a compound to inhibit the alternative pathway-mediated lysis of rabbit erythrocytes.

Materials:

-

Rabbit erythrocytes (RbE)

-

Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)

-

Normal Human Serum (NHS) as a source of complement

-

Iptacopan or other test inhibitor

-

Phosphate Buffered Saline (PBS)

-

Spectrophotometer

Procedure:

-

Preparation of Rabbit Erythrocytes:

-

Wash RbE three times with cold GVB-Mg-EGTA.

-

Resuspend the washed RbE to a final concentration of 2 x 10⁸ cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of Iptacopan in GVB-Mg-EGTA.

-

In a 96-well plate, add 50 µL of diluted Iptacopan to triplicate wells.

-

Add 50 µL of NHS (diluted to provide submaximal lysis, e.g., 1:2 in GVB-Mg-EGTA) to each well.

-

Include control wells: 0% lysis (buffer only) and 100% lysis (water).

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to Factor B.

-

-

Lysis Reaction:

-

Add 50 µL of the prepared RbE suspension to each well.

-

Incubate the plate at 37°C for 30 minutes with gentle shaking.

-

-

Measurement:

-

Stop the reaction by adding 100 µL of cold GVB-EDTA to each well.

-

Centrifuge the plate at 1000 x g for 5 minutes to pellet intact erythrocytes.

-

Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance at 412 nm, which corresponds to the amount of hemoglobin released.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each concentration of Iptacopan relative to the 0% and 100% lysis controls.

-

Plot the percentage of hemolysis against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol: C3 Convertase Activity Assay

This ELISA-based assay measures the formation of the C3bBb complex.

Materials:

-

96-well microplate coated with C3b

-

Purified Factor B and Factor D

-

Buffer containing Mg²⁺

-

Iptacopan or other test inhibitor

-

Anti-Bb antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader

Procedure:

-

Assay Setup:

-

Wash the C3b-coated plate with a suitable wash buffer.

-

Prepare serial dilutions of Iptacopan.

-

In a separate plate, pre-incubate the diluted Iptacopan with a fixed concentration of Factor B for 15 minutes at room temperature.

-

-

Convertase Formation:

-

Transfer the Iptacopan/Factor B mixture to the C3b-coated plate.

-

Add a fixed concentration of Factor D to initiate the reaction.

-

Incubate for 1 hour at 37°C to allow for C3 convertase (C3bBb) formation.

-

-

Detection:

-

Wash the plate to remove unbound components.

-

Add the HRP-conjugated anti-Bb antibody and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add TMB substrate and incubate in the dark until sufficient color develops.

-

-

Measurement:

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm.

-

-

Data Analysis:

-

Subtract the background absorbance.

-

Plot the absorbance against the inhibitor concentration and calculate the IC₅₀ value.

-

Conclusion

LNP023 (Iptacopan) is a well-characterized, potent, and selective oral inhibitor of Factor B. Its mechanism of action, which targets the central amplification loop of the complement system, has shown significant promise in clinical trials for diseases driven by alternative pathway dysregulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in the field of immunology and complement-mediated diseases. The continued investigation of Factor B inhibitors like Iptacopan is poised to deliver novel therapeutic options for patients with high unmet medical needs.

References

- 1. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 2. Complement C3 Convertase Functional Test - Creative Biolabs [creative-biolabs.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. selleckchem.com [selleckchem.com]

- 8. Iptacopan (LNP023) hydrochloride | Factor B Inhibitors | TargetMol [targetmol.com]

- 9. Iptacopan (LNP023) | factor B抑制剂 | MCE [medchemexpress.cn]

- 10. Pardon Our Interruption [medcommshydhosting.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Factor B Inhibition: A Technical Guide to the Evaluation of Novel Complement Pathway Modulators

Disclaimer: This guide provides a representative framework for the technical evaluation of Factor B inhibitors. Specific quantitative data and detailed experimental protocols for "Factor B-IN-1" are not publicly available, as this compound is primarily cited within patent literature (WO2013164802A1).[1][2][3] The data and protocols presented herein are illustrative examples based on established methodologies in the field of complement drug discovery.

Introduction

The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens.[4][5] Dysregulation of the alternative pathway (AP) of complement activation is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[4][6] Factor B, a serine protease unique to the AP, is essential for the formation of the C3 and C5 convertases, which are central to the amplification of the complement cascade.[6][7] Consequently, inhibition of Factor B represents a promising therapeutic strategy for a variety of complement-mediated disorders.[6][8] This technical guide outlines the core methodologies and data presentation for the preclinical characterization of a novel Factor B inhibitor, using the placeholder "this compound" for illustrative purposes.

Data Presentation

A thorough preclinical assessment of a Factor B inhibitor involves the generation of quantitative data across a range of biochemical and cell-based assays. The following tables provide a template for summarizing such data, allowing for clear comparison of potency, selectivity, and functional activity.

Table 1: Biochemical and Cellular Activity of a Representative Factor B Inhibitor

| Assay Type | Parameter | Value (nM) | Description |

| Biochemical Assays | |||

| Factor B Enzymatic Assay | IC50 | 10 | Concentration required to inhibit 50% of Factor B proteolytic activity. |

| Factor D Enzymatic Assay | IC50 | >10,000 | Assesses selectivity against another key AP serine protease. |

| C1s Enzymatic Assay | IC50 | >10,000 | Assesses selectivity against a key classical pathway serine protease. |

| MASP-2 Enzymatic Assay | IC50 | >10,000 | Assesses selectivity against a key lectin pathway serine protease. |

| Cell-Based Assays | |||

| Rabbit Erythrocyte Hemolysis Assay | EC50 | 50 | Concentration required to inhibit 50% of AP-mediated hemolysis. |

| Zymosan-Induced C3a Production | EC50 | 65 | Concentration required to inhibit 50% of C3a release in human serum. |

| LPS-Induced C5b-9 Deposition | EC50 | 80 | Concentration required to inhibit 50% of membrane attack complex formation. |

Table 2: In Vivo Pharmacodynamic and Efficacy Data of a Representative Factor B Inhibitor

| Animal Model | Dosing Regimen | Pharmacodynamic Marker | Efficacy Endpoint | Result |

| Rodent Model of AP Dysregulation | ||||

| Wistar Rat | 10 mg/kg, oral, QD | Plasma Bb levels | Reduction in proteinuria | 75% reduction in plasma Bb levels 4 hours post-dose. |

| 60% reduction in proteinuria at day 14. | ||||

| Non-Human Primate Model | ||||

| Cynomolgus Monkey | 5 mg/kg, IV, single dose | Ex vivo AP activity | Not Applicable | >90% inhibition of AP-mediated hemolysis 2 hours post-dose. |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate characterization of a novel inhibitor. The following sections provide representative methodologies for key assays.

Biochemical Assay: Factor B Enzymatic Inhibition

Objective: To determine the in vitro potency of a test compound in inhibiting the proteolytic activity of Factor B.

Materials:

-

Purified human Factor B

-

Purified human Factor D

-

Purified human C3b

-

Fluorogenic peptide substrate for the C3 convertase (e.g., a FRET-based substrate)

-

Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing MgCl2

-

Test compound (e.g., this compound)

-

384-well, black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in Assay Buffer.

-

In each well of the 384-well plate, add the diluted test compound.

-

Add a pre-mixed solution of C3b and Factor B to each well and incubate for 15 minutes at room temperature to allow for the formation of the C3bB proconvertase.

-

Initiate the reaction by adding a solution of Factor D. This will cleave Factor B to form the active C3 convertase, C3bBb.

-

Immediately add the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound relative to vehicle (DMSO) controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay: Alternative Pathway-Mediated Hemolysis

Objective: To assess the functional activity of a test compound in inhibiting the lytic activity of the alternative complement pathway in a cellular context.

Materials:

-

Rabbit erythrocytes (RaE)

-

Normal Human Serum (NHS) as a source of complement proteins

-

GVB-Mg-EGTA Buffer (Gelatin Veronal Buffer with MgCl2 and EGTA to block the classical pathway)

-

Test compound (e.g., this compound)

-

96-well, V-bottom plates

-

Spectrophotometer

Procedure:

-

Wash rabbit erythrocytes three times with GVB-Mg-EGTA buffer and resuspend to a final concentration of 2 x 10^8 cells/mL.

-

Prepare a serial dilution of the test compound in GVB-Mg-EGTA buffer.

-

In a 96-well plate, add the diluted test compound.

-

Add normal human serum (typically at a final concentration of 10-20%) to each well.

-

Add the washed rabbit erythrocyte suspension to each well.

-

Incubate the plate at 37°C for 30 minutes with gentle shaking to allow for complement-mediated lysis.

-

Pellet the remaining intact erythrocytes by centrifugation.

-

Transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released.

-

Include controls for 0% lysis (erythrocytes in buffer only) and 100% lysis (erythrocytes in water).

-

Calculate the percent hemolysis for each concentration of the test compound.

-

Determine the EC50 value by plotting the percent inhibition of hemolysis against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Factor B inhibition in the alternative complement pathway.

Experimental Workflow Diagram

Caption: Preclinical development workflow for a novel Factor B inhibitor.

References

- 1. glpbio.com [glpbio.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound|Cas# 1481631-75-7 [glpbio.cn]

- 4. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complement | Binding Site [thermofisher.com]

- 6. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

A Technical Guide to the Inhibition of C3 Convertase by Novel Factor B Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: The complement system is a critical component of innate immunity, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system acts as a major amplification loop. Factor B is a serine protease that is a unique and essential component of the AP, playing a pivotal role in the formation of the C3 convertase (C3bBb), the central enzyme of this pathway. Inhibition of Factor B presents an attractive therapeutic strategy for diseases driven by overactivation of the AP. This document provides a technical overview of the mechanism of action of novel Factor B inhibitors and their effect on C3 convertase, including quantitative data on their inhibitory effects and detailed experimental protocols for their characterization.

The Alternative Complement Pathway and the Role of Factor B

The alternative pathway is in a state of continuous low-level activation through the spontaneous hydrolysis of C3 to C3(H₂O).[1][2] This altered C3 molecule can bind to Factor B (FB), a plasma protein circulating as a zymogen.[1][3][4] The resulting C3(H₂O)B complex is then cleaved by Factor D (FD), a serine protease, to form the fluid-phase C3 convertase, C3(H₂O)Bb.[1][2][3] This initial convertase cleaves C3 into C3a and C3b.[5][6]

The newly generated C3b can covalently attach to cell surfaces. Surface-bound C3b then binds to Factor B, which is subsequently cleaved by Factor D to form the surface-bound C3 convertase, C3bBb.[2][5][6][7] This C3bBb complex is the central enzyme of the AP amplification loop, as it can cleave numerous C3 molecules, leading to a rapid and substantial deposition of C3b on the target surface.[6][8][9] The catalytic subunit of this convertase is Bb.[2][10][11] The C3 convertase itself is unstable, with a short half-life, but can be stabilized by properdin.[3][5]

Mechanism of Action of Novel Factor B Inhibitors

Novel Factor B inhibitors are designed to disrupt the formation or function of the C3 convertase. The primary mechanism of action is the inhibition of the enzymatic activity of the Bb fragment within the C3bBb complex. By blocking the serine protease activity of Bb, these inhibitors prevent the cleavage of C3 into C3a and C3b, thereby halting the amplification loop of the alternative pathway.[3] This targeted inhibition effectively reduces the downstream consequences of complement activation, including the opsonization of cells by C3b, the release of pro-inflammatory anaphylatoxins (C3a and C5a), and the formation of the membrane attack complex (MAC).[8][9]

An alternative, yet related, mechanism of inhibition could involve preventing the binding of Factor B to C3b, which is a prerequisite for the formation of the C3 convertase.[3][7] By blocking this interaction, the formation of the C3bB pro-convertase is prevented, thus inhibiting the subsequent cleavage of Factor B by Factor D.

Quantitative Analysis of Factor B Inhibition

The efficacy of a novel Factor B inhibitor can be quantified through various in vitro assays. The following table summarizes key parameters used to characterize the inhibitory potential of such compounds on C3 convertase activity.

| Parameter | Description | Typical Assay | Significance |

| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of the inhibitor required to reduce the activity of the C3 convertase by 50%. | Enzyme-linked immunosorbent assay (ELISA) measuring C3 cleavage or a hemolytic assay. | A primary measure of the inhibitor's potency. Lower IC₅₀ values indicate higher potency. |

| Kᵢ (Inhibition constant) | An indicator of the binding affinity of the inhibitor to the Bb subunit of the C3 convertase. | Enzyme kinetic studies. | Provides insight into the strength of the interaction between the inhibitor and its target. |

| Binding Affinity (Kᴅ) | The equilibrium dissociation constant, representing the concentration of ligand at which half of the binding sites on the protein are occupied. | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). | Directly measures the affinity of the inhibitor for Factor B or the C3bBb complex. |

| Hemolysis Inhibition | The ability of the inhibitor to prevent the lysis of red blood cells in an alternative pathway-dependent manner (e.g., in paroxysmal nocturnal hemoglobinuria (PNH) models). | Hemolytic assays using rabbit or human PNH erythrocytes.[8] | A functional measure of the inhibitor's ability to block the terminal effects of complement activation. |

Experimental Protocols

C3 Convertase Activity Assay (ELISA-based)

This assay quantifies the ability of an inhibitor to block the cleavage of C3 by a pre-formed C3 convertase.

Methodology:

-

Plate Coating: High-binding 96-well microtiter plates are coated with C3b.

-

C3 Convertase Formation: Purified Factor B and Factor D are added to the C3b-coated wells in the presence of Mg²⁺ to form the C3 convertase (C3bBb).[7]

-

Inhibitor Addition: The novel Factor B inhibitor is added at various concentrations.

-

Substrate Addition: Purified C3 is added to the wells.

-

Incubation: The plate is incubated to allow for C3 cleavage by the C3 convertase.

-

Detection: The amount of C3b deposited on the plate (from the cleavage of C3) is detected using an anti-C3b antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.

-

Analysis: The optical density is measured, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of the inhibitor to Factor B.

Methodology:

-

Chip Preparation: A sensor chip is functionalized by immobilizing purified Factor B onto its surface.

-

Analyte Injection: The novel Factor B inhibitor is flowed over the chip surface at various concentrations.

-

Binding Measurement: The change in the refractive index at the chip surface, which is proportional to the mass of the bound inhibitor, is measured in real-time.

-

Data Analysis: The association (kₐ) and dissociation (kₔ) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kᴅ) is calculated as kₔ/kₐ.

Visualizations

Alternative Complement Pathway and Point of Inhibition

Caption: Inhibition of the C3 convertase by a novel Factor B inhibitor.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing a novel Factor B inhibitor.

References

- 1. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]

- 2. complementtech.com [complementtech.com]

- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complement System Part I – Molecular Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C3-convertase - Wikipedia [en.wikipedia.org]

- 6. Structures of C3b in Complex with Factors B and D Give Insight into Complement Convertase Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Functional Analysis of a C3b-specific Antibody That Selectively Inhibits the Alternative Pathway of Complement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complement Factor B - Creative Biolabs [creative-biolabs.com]

- 11. Ba and Bb fragments of factor B activation: fragment production, biological activities, neoepitope expression and quantitation in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Homology and Comparative Analysis of Factor B Inhibitors: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Factor B-IN-1" does not correspond to a publicly recognized inhibitor of Complement Factor B in the reviewed scientific literature. This technical guide will therefore focus on a well-characterized, clinically relevant small molecule inhibitor of Factor B, LNP023 (Iptacopan) , as a representative example to discuss the characteristics and comparative analysis of Factor B inhibitors.

Introduction

The complement system is a critical component of innate immunity, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[1] The alternative pathway (AP) of the complement system acts as an amplification loop, and its activation is dependent on the serine protease Factor B (FB).[1][2] Consequently, Factor B has emerged as a key therapeutic target for diseases driven by overactivation of the alternative pathway.[2] This document provides a technical overview of the characteristics of Factor B inhibitors, using the potent and selective small molecule inhibitor LNP023 (Iptacopan) as a primary example. We will explore its comparison to other inhibitors, detail relevant experimental protocols for characterization, and visualize the associated biological pathways and experimental workflows.

Quantitative Data Presentation

The efficacy of Factor B inhibitors can be quantified through various in vitro and ex vivo assays. The following table summarizes key quantitative data for LNP023 and provides a comparative look at another class of Factor B inhibitor, the monoclonal antibody SAR443809.

| Inhibitor | Class | Target | Key Quantitative Metrics | Reference |

| LNP023 (Iptacopan) | Small Molecule | Factor B | Binding Affinity (KD): 0.0079 ± 0.0019 µM (to human FB) IC50 (FB inhibition): 0.01 ± 0.006 µM IC50 (AP-induced MAC formation in human serum): 0.13 ± 0.06 µM | [1] |

| SAR443809 | Monoclonal Antibody (IgG4) | Activated Factor B (Factor Bb) | Binding Affinity (KD) of Fab to C3bBb convertase: 0.5 nM IC50 (AP-mediated lysis of PNH RBCs): 24.66 µg/mL | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of Factor B inhibitors. Below are protocols for key experiments cited in the characterization of LNP023.

This assay assesses the direct inhibitory effect of a compound on the enzymatic activity of the Bb fragment of Factor B.

-

Principle: A stable surrogate of the C3 convertase is formed using Cobra Venom Factor (CVF) and the Bb fragment (CVF:Bb). The inhibitor's ability to block the cleavage of the natural substrate, C3, by this complex is measured.[1]

-

Materials:

-

Purified human Factor B

-

Cobra Venom Factor (CVF)

-

Purified human C3

-

Test inhibitor (e.g., LNP023)

-

Assay buffer (e.g., Tris-buffered saline with Mg2+)

-

Detection antibody for a C3 cleavage product (e.g., C3a)

-

ELISA-based detection system

-

-

Procedure:

-

Pre-incubate purified Factor B with CVF to form the stable CVF:Bb complex.

-

Add serial dilutions of the test inhibitor to the CVF:Bb complex and incubate for a specified period (e.g., 30 minutes).

-

Initiate the enzymatic reaction by adding purified C3 as the substrate.

-

Allow the reaction to proceed for a defined time.

-

Stop the reaction and quantify the amount of C3 cleavage product (e.g., C3a) generated using an ELISA.

-

Calculate the IC50 value from the dose-response curve.

-